

High-performance liquid chromatography (HPLC) method for Gnetumontanin B.

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Compound of Interest

Compound Name: *Gnetumontanin B*

Cat. No.: *B12439993*

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An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of **Gnetumontanin B**.

This document provides a detailed method for the identification and analysis of **Gnetumontanin B** using High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (HPLC-Q-TOF-MS/MS). The protocol is intended for researchers, scientists, and professionals in drug development and natural product analysis.

Introduction

Gnetumontanin B is a stilbene trimer found in plants of the *Gnetum* genus, notably *Gnetum montanum*.^{[1][2]} It has garnered research interest due to its potential biological activities, including the potent inhibition of TNF- α .^{[1][2]} Accurate and reliable analytical methods are crucial for the qualitative and quantitative assessment of **Gnetumontanin B** in plant extracts and pharmaceutical formulations. This application note details a robust HPLC method for its analysis.

Experimental Protocol

This protocol is based on the methodology for the analysis of chemical constituents in *Gnetum montanum* extract.^[3]

Instrumentation and Materials

- Instrumentation: HPLC system coupled with a Quadrupole Time-of-Flight Mass Spectrometer (HPLC-Q-TOF-MS/MS).[3]
- Column: ACQUITY HPLC BEH C18 column (2.1 mm × 100 mm, 1.7 µm).[3]
- Solvents:
 - Mobile Phase A: 0.1% formic acid in water.[3]
 - Mobile Phase B: Acetonitrile.[3]
- Sample Preparation:
 - A powdered sample of the plant material (e.g., dried stems and rhizomes) is extracted with 95% ethanol.[3] The extraction can be performed using a rotary shaker.[3] The process is repeated multiple times to ensure efficient extraction.[3] The resulting filtrates are combined and concentrated under reduced pressure.[3] The final extract is freeze-dried and stored at -20 °C.[3]

Chromatographic Conditions

The separation of **Gnetumontanin B** is achieved using a gradient elution program.

Parameter	Condition
Column	ACQUITY HPLC BEH C18 (2.1 mm × 100 mm, 1.7 µm)[3]
Mobile Phase A	0.1% Formic Acid in Water[3]
Mobile Phase B	Acetonitrile[3]
Flow Rate	0.4 mL/min[3]
Column Temperature	40 °C[3]
Autosampler Temperature	4 °C[3]
Injection Volume	3 µL[3]

Gradient Elution Program

The composition of the mobile phase is varied over time to achieve optimal separation.

Time (minutes)	Mobile Phase B (%)
0 - 40	5 - 95[3]
40 - 42	95[3]
42 - 43	95 - 5[3]
43 - 48	5[3]

Mass Spectrometry Conditions

For the identification of **Gnetumontanin B**, a Q-TOF mass spectrometer is used in negative ion mode.[3]

Parameter	Value
Ionization Mode	Negative[3]
Precursor Ion [M-H] ⁻	711.1872 (Observed)[3]
Molecular Formula	C ₄₂ H ₃₂ O ₁₁ [3]

Data Presentation

The identification of **Gnetumontanin B** in a sample is confirmed by comparing its retention time and mass spectral data with that of a reference standard. The table below summarizes the mass spectrometry data for **Gnetumontanin B**. [3]

Compound	Retention Time (min)	Adduct	Molecular Formula	Observed m/z	Calculated m/z
Gnetumontanin B	Not Specified	[M-H] ⁻	C ₄₂ H ₃₂ O ₁₁	711.1872	711.1858

Experimental Workflow

The following diagram illustrates the logical workflow for the HPLC analysis of **Gnetumontanin B**.

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References

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- 3. Gnetum montanum extract induces apoptosis by inhibiting the activation of AKT in SW480 human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
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